Biotin-teg cep

Description

Contextualization of Biotin (B1667282) in Molecular Labeling Strategies

Biotin, also known as vitamin B7, plays a crucial role as a coenzyme in various metabolic pathways. nih.gov However, its significance in chemical biology stems from its remarkably strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. idtdna.comnih.gov This bond, one of the strongest known in nature, forms the bedrock of numerous detection and purification systems in molecular biology. nih.govthermofisher.com The process of attaching biotin to other molecules, known as biotinylation, allows researchers to tag proteins, nucleic acids, and other biomolecules for subsequent detection, isolation, or immobilization. thermofisher.comwikipedia.org The small size of the biotin molecule (244.31 g/mol ) is advantageous as it is less likely to interfere with the normal function of the labeled biomolecule. wikipedia.org This high-affinity interaction is resistant to changes in pH, temperature, and denaturing agents, making it a robust tool for a wide array of laboratory techniques. genelink.com

Rationale for Spacer Linkers in Biotinylation Chemistry

While the biotin-streptavidin interaction is powerful, the proximity of the biotin tag to the target molecule can sometimes lead to steric hindrance. This can obstruct the binding of the bulky streptavidin protein to the biotin moiety, thereby reducing the efficiency of detection or purification. To overcome this challenge, spacer arms are incorporated between the biotin molecule and the reactive group that attaches to the target biomolecule. genelink.com These linkers, which can be of varying lengths and chemical properties, serve to distance the biotin from the biomolecule, ensuring that the biotin is accessible for binding to streptavidin. genelink.comthermofisher.com

The triethylene glycol (TEG) spacer is a commonly used hydrophilic linker in biotinylation reagents. generi-biotech.comglenresearch.com The TEG spacer, typically consisting of a 15-atom chain, provides several advantages. idtdna.comgeneri-biotech.com Its hydrophilic nature can help to improve the solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins or peptides. glenresearch.com Furthermore, the flexible nature of the TEG chain allows for optimal positioning of the biotin for interaction with streptavidin. biosyn.com The use of a TEG spacer has been shown to be beneficial for applications such as attaching oligonucleotides to nanospheres or magnetic beads. idtdna.combiosyn.com

Historical Development and Significance of Biotin-TEG Reagents in Academic Research

The use of biotin in molecular biology began with the discovery of the strong avidin-biotin interaction. Early biotinylation reagents often attached biotin directly to a reactive group. However, the limitations imposed by steric hindrance soon became apparent, leading to the development of biotinylation reagents with spacer arms. Initially, simple hydrocarbon chains of varying lengths were used as spacers.

The introduction of polyethylene (B3416737) glycol (PEG) and specifically triethylene glycol (TEG) linkers marked a significant advancement in biotinylation technology. Researchers recognized that these hydrophilic spacers could not only mitigate steric hindrance but also improve the solubility and reduce non-specific binding of the labeled molecules. The development of Biotin-TEG phosphoramidites and N-hydroxysuccinimide (NHS) esters allowed for the routine incorporation of this modification into synthetic oligonucleotides and the labeling of primary amines on proteins, respectively. creative-biolabs.comnucleosyn.com This made the benefits of the TEG spacer readily accessible for a wide range of applications.

The significance of Biotin-TEG reagents in academic research is underscored by their widespread use in numerous groundbreaking studies. They have been instrumental in the development of sensitive diagnostic assays, the purification of protein complexes for structural and functional studies, and the elucidation of complex biological pathways. genelink.comnih.gov The commercial availability of a variety of Biotin-TEG derivatives with different reactive groups has further solidified their position as a staple in the chemical biology toolbox.

Scope of Biotin-TEG Conjugates within the Chemical Biology Landscape

The applications of Biotin-TEG conjugates are vast and continue to expand. In the realm of proteomics, they are used for affinity purification of proteins and protein complexes, often in conjunction with mass spectrometry to identify interaction partners. nih.govacs.org Cell surface protein studies, in particular, have greatly benefited from this technology, allowing for the specific labeling and isolation of membrane proteins. nih.gov

In genomics and transcriptomics, Biotin-TEG labeled oligonucleotides are routinely used as probes for in situ hybridization, Northern blotting, and in the development of DNA and RNA-based diagnostics. genelink.com They are also crucial for applications requiring the immobilization of nucleic acids onto solid supports, such as microarrays and sequencing platforms. genelink.com

More recently, Biotin-TEG conjugates have become integral to the field of "click chemistry" and bioorthogonal labeling. nih.govacs.org By incorporating an azide (B81097) or alkyne group into the TEG linker, researchers can create biotin probes that can be specifically and efficiently attached to biomolecules containing a complementary reactive handle, even within the complex environment of a living cell. glenresearch.comrsc.org This has opened up new avenues for studying dynamic cellular processes with high precision. Furthermore, variations of Biotin-TEG, such as those with cleavable linkers, provide additional versatility by allowing for the release of the captured molecule after purification. idtdna.com

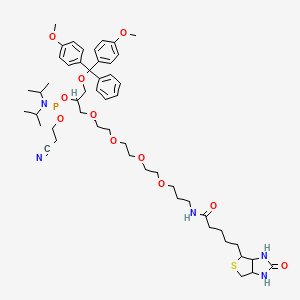

Structure

2D Structure

Properties

Molecular Formula |

C52H76N5O11PS |

|---|---|

Molecular Weight |

1010.2 g/mol |

IUPAC Name |

N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59) |

InChI Key |

JHOFQGWLXUQCDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Synthetic Methodologies for Biotin Teg Reagents

Phosphoramidite Chemistry for Oligonucleotide Modification with Biotin-TEG

Phosphoramidite chemistry is the standard method for automated, solid-phase synthesis of oligonucleotides. This technique allows for the precise, stepwise addition of nucleotides and modified residues, including biotin-TEG, to a growing oligonucleotide chain.

Biotin-TEG-CE Phosphoramidite is a key reagent designed to incorporate a biotin (B1667282) molecule, extended by a 15-atom triethylene glycol spacer, into an oligonucleotide. biosearchtech.combiosyn.comglenresearch.comgeneri-biotech.com The synthesis of this complex molecule involves linking a biotinyl moiety to a triethylene glycol spacer, which is then attached to a glyceryl backbone. One hydroxyl group of the glycerol is protected with a dimethoxytrityl (DMT) group, which is crucial for purification and for monitoring coupling efficiency during synthesis. glenresearch.combioneer.com The other hydroxyl group is reacted to create the reactive phosphoramidite moiety, which contains a cyanoethyl (CE) protecting group. This structure allows for efficient coupling to the free hydroxyl group of a growing oligonucleotide chain. The final product is typically a white or off-white solid that is soluble in acetonitrile, the standard solvent used in DNA synthesis. glenresearch.comglenresearch.com

Table 1: Properties of Biotin-TEG-CE Phosphoramidite

| Property | Value | Source |

| CAS Number | 198080-44-3 | biosearchtech.combiosolve-chemicals.eu |

| Synonyms | Biotin-TEG CEP, Biotin TEG amidite | |

| Molecular Formula | C52H76N5O11PS / C72H92N5O13PS | bioneer.com |

| Molecular Weight | 1010.24 g/mol / 1298.57 g/mol | bioneer.com |

| Appearance | Off-white Solid | |

| Function | Incorporates a biotin label internally or at the 5' end of an oligonucleotide. | biosearchtech.com |

| Key Features | Contains a DMT group for purification and a TEG spacer to reduce steric hindrance. | glenresearch.combioneer.com |

The most common application of Biotin-TEG-CE Phosphoramidite is the labeling of the 5'-terminus of a synthetic oligonucleotide. bioneer.com This is achieved by performing the final coupling step on the automated synthesizer using the Biotin-TEG phosphoramidite reagent instead of a standard nucleotide phosphoramidite. glenresearch.com To ensure high coupling efficiency, a longer coupling time of 10-15 minutes is often recommended. glenresearch.comglenresearch.com The acid-labile DMT group on the biotin phosphoramidite can be left on after synthesis ("DMT-on"). glenresearch.com This allows the successfully biotinylated, full-length oligonucleotide to be easily separated from any failure sequences (which lack the DMT group) using reverse-phase cartridge or HPLC purification techniques. bioneer.comglenresearch.com

To directly introduce a biotin-TEG moiety at the 3'-terminus, a specialized solid support is used. biosearchtech.com This support, known as Biotin-TEG CPG (Controlled Pore Glass), has the biotin-TEG linker pre-attached. glenresearch.combuyolig.com The oligonucleotide synthesis then proceeds by coupling the first nucleotide of the desired sequence to the hydroxyl group of the CPG-bound linker. This method is fully compatible with standard automated synthesis protocols. glenresearch.com Cleavage of the completed oligonucleotide from this support typically requires a 2-hour treatment with ammonium hydroxide at room temperature. glenresearch.com This strategy provides a direct and efficient route for producing 3'-biotinylated oligonucleotides. biosearchtech.comnucleosyn.com

Internal labeling with biotin can be achieved through several strategies. The Biotin-TEG-CE Phosphoramidite can be used to insert the label within the oligonucleotide sequence. biosearchtech.combiosyn.com However, a more common approach involves using a modified nucleoside phosphoramidite, such as Biotin-dT. glenresearch.comidtdna.com This reagent consists of a thymidine base where the biotin is attached to the C5 position of the pyrimidine ring. glenresearch.com This allows any thymidine residue within the oligonucleotide sequence to be replaced with the biotin-modified version during synthesis. biosearchtech.com The use of a TEG spacer in other internal modification reagents helps to minimize steric hindrance between the bulky biotin group and the oligonucleotide backbone, ensuring that the biotin is accessible for binding to streptavidin. biosyn.comgenelink.com

Table 2: Comparison of Biotin-TEG Incorporation Strategies

| Position | Method | Key Reagent | Advantages |

| 5'-Terminus | Standard phosphoramidite coupling in the final synthesis cycle. | Biotin-TEG-CE Phosphoramidite | Simple addition; allows for DMT-on purification. bioneer.comglenresearch.com |

| 3'-Terminus | Synthesis initiation from a modified solid support. | 3'-Biotin-TEG CPG | Direct and efficient route for 3'-labeling. biosearchtech.comnucleosyn.com |

| Internal | Replacement of a standard nucleotide with a modified version during synthesis. | Biotin-dT Phosphoramidite or Biotin-TEG Phosphoramidite | Allows for labeling at specific internal sites within the sequence. glenresearch.combiosearchtech.com |

Alternative Synthetic Routes for Biotin-TEG Conjugates

While phosphoramidite chemistry is dominant for oligonucleotides, other synthetic routes are employed to create Biotin-TEG conjugates with diverse molecules or with specialized linker properties.

The versatility of biotin labeling has driven the development of various linker architectures to suit specific applications.

Click Chemistry: This approach offers a highly efficient and regioselective method for conjugation. A Biotin-TEG Azide (B81097) derivative can be "clicked" onto a molecule containing a terminal alkyne group, such as an alkyne-modified oligonucleotide. genelink.com This reaction, catalyzed by copper(I), forms a stable triazole linkage. genelink.com

NHS Ester Conjugation: Biotin-TEG can be functionalized with an N-hydroxysuccinimide (NHS) ester. This activated ester reacts readily with primary amino groups on target molecules (like proteins, peptides, or amino-modified oligonucleotides) to form a stable amide bond. genelink.com

Cleavable Linkers: For applications requiring the release of the captured molecule, cleavable linkers are synthesized. Photocleavable linkers, such as those containing an 8-quinolinyl benzenesulfonate, can be designed to break upon irradiation with UV light, releasing the bound molecule. nih.gov Another strategy involves incorporating a disulfide bond within the TEG linker, which can be cleaved under reducing conditions (e.g., with DTT), releasing the oligonucleotide from a streptavidin support. glenresearch.comnih.gov

Multi-Biotin Linkers: To enhance the binding affinity to streptavidin, linkers containing multiple biotin units, known as "Dual Biotin" or "Triple Biotin," can be synthesized. idtdna.comgenelink.com These are particularly useful in applications that involve elevated temperatures, where the increased binding strength can prevent dissociation. genelink.com

Analog Linkers: Desthiobiotin, a sulfur-lacking analog of biotin, can be incorporated into a TEG linker. idtdna.com It binds to streptavidin with lower affinity than biotin, allowing for competitive elution of the conjugate from a streptavidin matrix using a solution of free biotin. glenresearch.comgenelink.com

Development of Photocleavable Biotin-TEG Variants

The development of photocleavable (PC) Biotin-TEG variants introduces a significant level of control for the release of biotinylated molecules from streptavidin-based matrices. This methodology circumvents the harsh denaturing conditions often required to dissociate the strong biotin-streptavidin interaction. The core strategy involves the integration of a photosensitive linker within the spacer arm of the biotin reagent.

The synthesis of these variants typically incorporates a 2-nitrobenzyl group as the photocleavable moiety. This linker is stable under a wide range of pH and temperature conditions but can be efficiently cleaved upon exposure to UV light, typically between 300-350 nm idtdna.comnih.gov. One synthetic approach involves synthesizing a dUTP analog with a biotin moiety attached to the 5-position of the nucleoside via a 2-nitrobenzyl linker nih.gov. A similar strategy can be applied to create a Biotin-TEG phosphoramidite, where the photocleavable linker is positioned within the triethylene glycol (TEG) spacer.

Upon irradiation with UV light, the 2-nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the covalent bond connecting the biotin moiety to the oligonucleotide. A key advantage of this method is that upon cleavage, the resulting oligonucleotide is left with a free 5' phosphate group, which can be used in subsequent enzymatic reactions such as ligation idtdna.com. This "traceless" removal of the biotin tag is highly desirable for preparing natively folded RNAs and other sensitive biomolecules nih.gov. The captured biomolecules can be efficiently released from their streptavidin binding by irradiation with a low-intensity UV lamp, making it a significant improvement over traditional elution methods that require denaturation lifetein.com.

| Component | Function | Key Characteristics |

| Biotin | Affinity Ligand | High-affinity binding to streptavidin/avidin (B1170675). |

| TEG Spacer | Spacer Arm | A 15-atom spacer that reduces steric hindrance between biotin and the attached molecule. biosyn.com |

| Photocleavable Linker | Release Mechanism | Typically a 2-nitrobenzyl group; cleaves upon UV irradiation (300-350 nm). idtdna.comnih.gov |

| Phosphoramidite | Synthesis Group | Enables incorporation into oligonucleotides during automated solid-phase synthesis. |

Synthesis of Desthiobiotin-TEG Analogs for Reversible Binding

Desthiobiotin-TEG analogs provide an alternative to the quasi-irreversible binding of biotin to streptavidin, facilitating the gentle elution of captured biomolecules. Desthiobiotin is a biotin analog that lacks the sulfur atom in its thiophane ring glenresearch.comidtdna.com. This structural modification significantly lowers its binding affinity to streptavidin compared to biotin, allowing for dissociation under mild, physiological conditions nih.govresearchgate.net.

The synthesis of oligonucleotides containing a Desthiobiotin-TEG moiety can be achieved through two primary routes:

Direct Incorporation during Synthesis: This method utilizes a Desthiobiotin-TEG phosphoramidite reagent. glenresearch.com This reagent, containing the desthiobiotin molecule pre-linked to the TEG spacer and a phosphoramidite group, is added during standard automated solid-phase oligonucleotide synthesis. This allows for the direct and site-specific placement of the Desthiobiotin-TEG group at the 5' or 3' end of the oligonucleotide.

Post-Synthesis Conjugation: An alternative route involves a two-step process. First, an oligonucleotide is synthesized with a reactive primary amino group, typically introduced using an amino-linker phosphoramidite (e.g., Amino Linker C6). Following synthesis and deprotection of the oligonucleotide, it is reacted with an N-hydroxysuccinimide (NHS) ester of desthiobiotin. genelink.com This reaction forms a stable amide bond, conjugating the desthiobiotin to the amino-modified oligonucleotide.

The key advantage of the desthiobiotin system is the ability to elute the captured molecule by simple competition. By introducing a solution containing free biotin, the more strongly binding biotin displaces the desthiobiotin-tagged molecule from the streptavidin matrix. idtdna.comnih.gov Elution can also be achieved by incubating in distilled water at elevated temperatures (e.g., 95°C) genelink.com.

| Ligand | Dissociation Constant (Kd) with Streptavidin | Elution Conditions |

| Biotin | ~10⁻¹⁵ M idtdna.com | Harsh denaturing agents (e.g., 8M guanidine-HCl, boiling) |

| Desthiobiotin | ~10⁻¹¹ M researchgate.net | Mild; competitive displacement with free biotin or water at 95°C. nih.govgenelink.com |

Purification and Characterization Methodologies for Biotin-TEG Synthesized Oligonucleotides

Following the solid-phase synthesis of Biotin-TEG modified oligonucleotides, purification and characterization are critical steps to ensure the final product is of sufficient purity and quality for downstream applications. The presence of the lipophilic biotin-TEG group and the potential for incomplete synthesis cycles necessitate robust quality control measures.

Purification: The goal of purification is to separate the full-length, correctly modified oligonucleotide from failed sequences (truncations) and any remaining protecting groups or synthesis reagents. For biotinylated oligonucleotides, several methods are standard:

High-Performance Liquid Chromatography (HPLC): This is a widely used method for purifying oligonucleotides. Reverse-phase HPLC (RP-HPLC) is particularly effective for biotinylated sequences, as the hydrophobic biotin moiety increases the retention time on the column, allowing for excellent separation from unmodified or failed sequences.

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates oligonucleotides based on their size and, to a lesser extent, conformation. It can resolve the full-length product from shorter, truncated sequences. The desired band is excised from the gel, and the oligonucleotide is eluted. This method is often used for applications requiring very high purity. biosyn.com

Oligonucleotide Purification Cartridge (OPC): For some applications, cartridge-based purification is sufficient. If the Biotin-TEG phosphoramidite used contains a dimethoxytrityl (DMT) group, this allows for DMT-on purification, where only the full-length, DMT-bearing oligonucleotides are retained on the cartridge while failed sequences are washed away. thermofisher.com

Characterization: After purification, the identity and purity of the Biotin-TEG oligonucleotide must be confirmed.

Mass Spectrometry (MS): This is the definitive method for confirming the successful incorporation of the Biotin-TEG modification. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used to measure the molecular weight of the final product. The observed mass should match the calculated theoretical mass of the desired sequence with the added mass of the Biotin-TEG group. acs.org

Capillary Electrophoresis (CE): Gel capillary electrophoresis is a high-resolution technique used to assess the purity of the synthesized oligonucleotide. It can effectively separate the target product from very similar impurities and provides a quantitative measure of purity. thermofisher.com

| Method | Principle | Purpose for Biotin-TEG Oligonucleotides |

| Reverse-Phase HPLC | Separation based on hydrophobicity. | Separates the hydrophobic biotinylated full-length product from more hydrophilic failure sequences. |

| PAGE | Separation based on size and charge. | Isolates the full-length oligonucleotide product from shorter, truncated sequences. |

| MALDI-TOF MS | Measures mass-to-charge ratio. | Confirms the correct molecular weight, verifying the successful conjugation of the Biotin-TEG moiety. acs.org |

| Capillary Electrophoresis | Separation in a capillary based on size and charge. | Provides a high-resolution assessment of the final product's purity. thermofisher.com |

Molecular Principles Underpinning Biotin Teg Applications

Enzymatic Biotinylation Mechanisms in Proximity Labeling Contexts

Biotin (B1667282) Ligase (e.g., BioID, TurboID) Dependent Biotinylation Chemistry

Biotin ligase-dependent proximity labeling methods, such as BioID and its successors TurboID and miniTurbo, leverage engineered forms of the Escherichia coli biotin ligase, BirA creative-biolabs.comnih.govnih.govnih.gov. These methods are designed to promiscuously biotinylate proteins in close proximity to a bait protein fused to the ligase.

The core reaction mechanism involves the biotin ligase enzyme catalyzing a two-step process in the presence of biotin and ATP creative-biolabs.comnih.govnih.govacs.org. First, the enzyme converts biotin and ATP into a highly reactive intermediate, biotinoyl-5'-AMP (bioAMP) creative-biolabs.comnih.govacs.orgbiologists.com. Unlike the wild-type BirA, which has strict substrate specificity, the engineered mutant enzymes (e.g., BirA* used in BioID) exhibit promiscuity, leading to the premature release of bioAMP from the catalytic site nih.govnih.gov. This reactive intermediate then covalently attaches to the primary amine group of lysine (B10760008) residues on proteins located within the enzyme's vicinity, forming an amide bond creative-biolabs.comnih.govacs.orgresearchgate.net.

Key Differences and Advancements:

BioID: The original BioID system utilizes a mutant BirA (BirA* with an R118G mutation) that requires exogenous biotin supplementation and typically necessitates labeling periods of 18–24 hours to achieve robust biotinylation nih.govnih.govnih.govresearchgate.net. The labeling radius is estimated to be around 10–15 nm nih.govresearchgate.netresearchgate.net.

TurboID and miniTurbo: Developed through directed evolution, TurboID and miniTurbo are significantly more catalytically active than BioID nih.govbiologists.comnih.govharvard.edu. TurboID, for instance, can achieve substantial biotinylation within minutes (e.g., 10 minutes) and can often utilize basal levels of biotin present in cell culture media, reducing the need for exogenous supplementation nih.govbiologists.comnih.govharvard.edu. This accelerated kinetics makes TurboID suitable for studying more dynamic processes and in applications where longer labeling times are not feasible nih.govnih.govharvard.edu. While their labeling radius is comparable to BioID, their increased efficiency allows for broader applications, including in vivo studies where APEX might be limited by H₂O₂ toxicity harvard.edu.

The biotinylated proteins are subsequently enriched using streptavidin-conjugated affinity matrices and identified via mass spectrometry, providing a proteomic snapshot of the protein's local environment creative-biolabs.comnih.govnih.govnih.govresearchgate.netjacc.orgpnas.org.

Data Table 1: Biotin Ligase-Dependent Biotinylation Enzymes

| Feature | BioID | TurboID |

| Enzyme Type | Engineered Biotin Ligase (e.g., BirA*) | Engineered Biotin Ligase (e.g., TurboID) |

| Mechanism | Biotin + ATP → Biotinoyl-5'-AMP (bioAMP) | Biotin + ATP → Biotinoyl-5'-AMP (bioAMP) |

| Biotinylation Target | Lysine residues (primary amines) | Lysine residues (primary amines) |

| Substrate Requirement | Exogenous biotin supplementation required | Can utilize basal biotin; exogenous biotin enhances |

| Labeling Time | 18–24 hours | Minutes (e.g., 10 minutes) |

| Labeling Radius | ~10–15 nm | ~10–15 nm |

| Activity | Lower | Significantly higher |

| Applications | Protein-protein interactions, cellular neighborhoods | Dynamic interactions, in vivo studies, faster proteomic mapping |

Peroxidase (e.g., APEX) Mediated Biotinylation Chemistry

Peroxidase-mediated proximity labeling, exemplified by the APEX (Avian Ascorbate Peroxidase) and APEX2 systems, utilizes engineered peroxidases to generate reactive biotin species that label proximal proteins researchgate.netjacc.orgpnas.orgucsf.eduaddgene.orgnih.govmdpi.com. This method offers rapid labeling with a defined spatial resolution.

The fundamental principle involves fusing an APEX or APEX2 enzyme to a protein of interest. Upon the addition of hydrogen peroxide (H₂O₂) and a biotin-phenol substrate (such as biotin-tyramide), the peroxidase catalyzes the oxidation of the biotin-phenol into a short-lived biotin-phenoxyl radical researchgate.netjacc.orgpnas.orgucsf.edunih.govmdpi.com. These highly reactive radicals diffuse a short distance (approximately 20 nm) before reacting with electron-rich amino acid side chains, primarily tyrosine, but also tryptophan, cysteine, and histidine, forming a covalent bond researchgate.netjacc.orgucsf.edunih.gov.

Key Aspects of APEX-mediated Biotinylation:

Substrates: Biotin-phenol derivatives, such as biotin-tyramide, serve as the activated biotin donors researchgate.netjacc.orgnih.gov.

Reaction Trigger: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂), which acts as the oxidant for the peroxidase enzyme researchgate.netjacc.orgucsf.edunih.govmdpi.com.

Spatial Resolution: The short half-life of the biotin-phenoxyl radical (<1 ms) limits the labeling to within a radius of approximately 20 nm from the APEX enzyme, providing high spatial specificity researchgate.netjacc.orgucsf.edunih.gov.

APEX2: APEX2 is an engineered variant of APEX that exhibits improved catalytic efficiency and sensitivity, allowing for more effective labeling even at lower expression levels of the fusion protein addgene.org.

Limitations: A significant drawback of APEX-mediated labeling is the requirement for H₂O₂, which can be toxic to live cells, thereby limiting its application in intact organisms or sensitive cell types harvard.eduresearchgate.netmdpi.com. APEX has also been shown to label RNA in addition to proteins researchgate.net.

Similar to ligase-based methods, the biotinylated proteins are subsequently captured using streptavidin affinity purification and identified by mass spectrometry to map the local proteome researchgate.netjacc.orgpnas.orgucsf.edu.

Data Table 2: Peroxidase-Mediated Biotinylation Enzyme

| Feature | APEX / APEX2 |

| Enzyme Type | Engineered Peroxidase |

| Mechanism | Biotin-phenol + H₂O₂ → Biotin-phenoxyl radical |

| Biotinylation Target | Electron-rich amino acids (Tyr, Trp, Cys, His) |

| Substrate Requirement | Biotin-phenol (e.g., biotin-tyramide), H₂O₂ |

| Labeling Time | Minutes |

| Labeling Radius | ~20 nm |

| Activity | APEX2 is more sensitive than APEX |

| Applications | Proteomic mapping, studying protein neighborhoods, organelle proteomes |

| Limitations | H₂O₂ toxicity in live cells; can label RNA |

Compound List:

Biotin

ATP (Adenosine Triphosphate)

Biotinoyl-5'-AMP (bioAMP)

Lysine

Biotin-phenol

Biotin-tyramide

Hydrogen peroxide (H₂O₂)

Biotin-phenoxyl radical

Tyrosine

Tryptophan

Cysteine

Histidine

BirA* (mutant E. coli biotin ligase)

BioID (enzyme)

TurboID (enzyme)

miniTurbo (enzyme)

APEX (Avian Ascorbate Peroxidase)

APEX2 (engineered APEX)

Streptavidin

Oligonucleotide

Triethylene glycol (TEG) spacer

Nucleic Acid Labeling and Detection Strategies

Biotin-TEG conjugates have become a cornerstone of non-radioactive nucleic acid labeling, offering a safe and stable alternative to traditional radioisotopes. byjus.com The versatility of this labeling strategy is evident in its widespread use in various detection and purification techniques.

Hybridization-Based Detection of Specific DNA/RNA Sequences

Biotin-TEG labeled oligonucleotides are extensively used as probes in hybridization-based assays such as Southern and Northern blotting to detect specific DNA and RNA sequences, respectively. nih.govnih.gov In these techniques, a biotinylated probe is allowed to hybridize to its complementary target sequence immobilized on a membrane. The detection of the hybridized probe is then achieved by incubating the membrane with a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase). The enzyme catalyzes a reaction that produces a detectable signal, either colorimetric or chemiluminescent, at the location of the target sequence. nih.govcosmobio.co.jpnih.gov

The sensitivity of biotin-labeled probes has been a subject of extensive research, with studies showing that they can detect target sequences in the picogram to femtogram range. nih.govnih.gov While early studies suggested that 35S-labeled RNA probes exceeded the sensitivity of biotin-labeled probes, advancements in detection systems have significantly enhanced the sensitivity of non-radioactive methods. nih.gov

| Feature | Biotin-TEG Labeled Probes | Radioactive Probes (e.g., 32P, 35S) |

|---|---|---|

| Safety | Non-hazardous | Hazardous, requires special handling and disposal |

| Stability | Long shelf life, stable for years when stored properly | Short half-life, requiring frequent probe preparation |

| Detection Time | Rapid, typically within a few hours | Can require long exposure times (days to weeks) |

| Sensitivity | High, capable of detecting femtogram levels of target | Very high, considered the gold standard for sensitivity |

| Resolution | Sharp, well-defined bands | Can have issues with band spreading |

Applications in Non-Radioactive Immunoassays (e.g., ELISA)

The biotin-streptavidin system is widely employed to enhance signal amplification in various immunoassay formats, most notably in the Enzyme-Linked Immunosorbent Assay (ELISA). nih.govgbiosciences.com In a typical sandwich ELISA, a capture antibody is immobilized on a microplate well, followed by the addition of the antigen. A biotinylated detection antibody is then used to bind to a different epitope on the captured antigen. Finally, a streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody. The addition of a substrate results in a measurable signal that is proportional to the amount of antigen present. bio-techne.combio-rad-antibodies.com

This streptavidin-biotin sandwich ELISA format offers several advantages, including increased sensitivity (2-5 times more sensitive than direct or indirect ELISA) and high specificity due to the use of two antibodies for antigen detection. antibody-creativebiolabs.combiovendor.com The use of biotinylated detection antibodies provides a versatile and modular approach to ELISA development. antibody-creativebiolabs.com

| Parameter | Description | Advantage |

|---|---|---|

| Principle | An antigen is "sandwiched" between a capture antibody and a biotinylated detection antibody. Signal is generated by a streptavidin-enzyme conjugate. | High specificity and sensitivity. |

| Sensitivity | Typically in the sub-pg/mL to ng/mL range. biovendor.com | Allows for the detection of low-abundance analytes. |

| Assay Time | Generally 4-5 hours. | Relatively rapid for a highly sensitive immunoassay. |

| Flexibility | The same streptavidin-enzyme conjugate can be used with different biotinylated detection antibodies. | Simplifies assay development and reduces costs. |

Nucleic Acid Isolation and Purification Methodologies

Biotin-TEG labeled oligonucleotides are instrumental in the isolation and purification of specific nucleic acid sequences from complex mixtures. gene-quantification.org This method relies on the hybridization of a biotinylated probe to the target DNA or RNA, followed by the capture of the probe-target hybrid using streptavidin-coated solid supports, such as magnetic beads or agarose resin. genelink.comthermofisher.com

The process typically involves the following steps:

Hybridization: The biotinylated probe is incubated with the sample containing the target nucleic acid under conditions that favor specific hybridization.

Capture: Streptavidin-coated beads are added to the mixture, and the strong biotin-streptavidin interaction facilitates the capture of the probe-target complex onto the beads.

Washing: The beads are washed to remove non-specifically bound molecules.

Elution: The purified target nucleic acid is then eluted from the beads. Elution can be achieved by disrupting the hybridization between the probe and the target, for instance, by altering temperature or pH, while the robust biotin-streptavidin interaction remains intact. genelink.com

This affinity capture method is highly specific and efficient, enabling the enrichment of even low-abundance nucleic acid sequences. nvigen.com

Affinity-Based Enrichment and Purification Techniques

The exceptional strength and specificity of the biotin-streptavidin bond make it a powerful tool for the enrichment and purification of biotinylated molecules from complex biological samples. gbiosciences.comidtdna.com

Isolation of Biotinylated Proteins and Nucleic Acids Using Streptavidin

Affinity purification using streptavidin-coated solid supports is a widely used technique for isolating biotinylated proteins and nucleic acids. nih.govnih.gov Molecules can be biotinylated in vitro or in vivo and then captured on a streptavidin matrix. The high stability of the biotin-streptavidin complex allows for stringent washing steps to remove contaminants, resulting in a highly purified target molecule. gbiosciences.comnih.gov

Elution of the captured molecule from the streptavidin matrix can be challenging due to the strength of the interaction. Harsh denaturing conditions are often required to break the bond, which can be detrimental to the structure and function of the purified molecule. sigmaaldrich.com To overcome this, strategies such as using monomeric avidin (B1170675), which has a lower binding affinity for biotin, or employing cleavable linkers between the biotin and the molecule of interest have been developed. idtdna.com Alternatively, elution can be achieved by competitive displacement with free biotin, although this requires high concentrations of biotin and may not be completely efficient. tandfonline.com

| Support Type | Biotinylated Ligand | Typical Binding Capacity |

|---|---|---|

| Streptavidin Agarose | Free Biotin | ~950–1,500 pmol/mg beads thermofisher.com |

| Streptavidin Magnetic Beads | Biotinylated Oligonucleotide | ~200 pmol/mg beads spherotech.com |

| Streptavidin Magnetic Beads | Biotinylated Antibody | ~5-20 µg/mg beads thermofisher.comspherotech.com |

| Streptavidin Coated Plates | Biotinylated Proteins | Dependent on protein size and biotinylation efficiency nih.gov |

Attachment of Oligonucleotides to Solid Surfaces (e.g., Nanospheres, Magnetic Beads)

The immobilization of oligonucleotides onto solid surfaces is a critical step in many molecular biology applications, including the development of DNA microarrays, biosensors, and affinity purification systems. researchgate.net Biotin-TEG labeled oligonucleotides provide a simple and efficient method for attaching nucleic acids to streptavidin-coated surfaces such as nanospheres and magnetic beads. idtdna.comjove.comnih.govbiosyn.com

The TEG spacer is particularly advantageous in this context as it extends the oligonucleotide away from the surface of the solid support, reducing steric hindrance and improving its accessibility for hybridization with target molecules or interaction with other proteins. idtdna.comjove.comnih.govbiosyn.com This leads to improved performance in applications such as sequence-specific DNA capture and the assembly of nucleic acid-based nanostructures. nvigen.commdpi.com The efficiency of immobilization can be influenced by factors such as the length of the oligonucleotide and the density of streptavidin on the surface. researchgate.net

Proximity Labeling for Mapping Biomolecular Interactions

Proximity labeling (PL) has emerged as a powerful strategy for mapping biomolecular interactions within the native cellular environment. This approach utilizes an enzyme, fused to a protein of interest, that generates reactive molecules to covalently tag nearby proteins and other biomolecules. Biotin-TEG conjugates are frequently employed in these methodologies due to the high-affinity interaction between biotin and streptavidin, which facilitates the efficient enrichment and subsequent identification of labeled molecules. The triethylene glycol (TEG) spacer in Biotin-TEG helps to minimize steric hindrance, allowing for effective capture of the biotinylated targets. creative-biolabs.comgenelink.com

Identification of Protein-Protein Interaction Networks via Biotinylation

Biotin-TEG is a key component in several proximity labeling techniques designed to elucidate protein-protein interaction (PPI) networks. nih.gov Methods such as BioID (biotin identification), TurboID, and AirID employ a biotin ligase fused to a "bait" protein. nih.govmedium.comnih.gov When provided with a source of biotin, these enzymes generate reactive biotinoyl-5'-AMP, which then covalently attaches to the lysine residues of proteins in close proximity (typically within a 10-20 nanometer radius) to the bait protein. frontiersin.orgcreative-proteomics.com This process effectively "tags" neighboring proteins, including transient or weak interactors that are often difficult to capture with traditional methods like co-immunoprecipitation. nih.govspringernature.com

The resulting biotinylated proteins can then be isolated from the cell lysate using streptavidin-coated beads. nih.govspringernature.com The strong and specific interaction between biotin and streptavidin allows for stringent washing conditions, minimizing the co-purification of non-specific protein binders. researchgate.net Following enrichment, the captured proteins are typically identified using mass spectrometry, providing a snapshot of the protein interaction landscape surrounding the bait protein. nih.govnih.gov The TEG spacer in Biotin-TEG is particularly advantageous in this context as it extends the biotin moiety away from the labeled protein, improving its accessibility to streptavidin for more efficient purification. idtdna.combiosyn.com

| Technique | Enzyme | Labeling Time | Key Advantage |

|---|---|---|---|

| BioID | BirA* (mutant Biotin Ligase) | 18-24 hours | First-generation method, well-established. nih.gov |

| TurboID | Engineered Biotin Ligase | ~10 minutes | Rapid labeling, suitable for dynamic processes. nih.govnih.gov |

| AirID | Engineered Biotin Ligase | Variable | Engineered for enhanced activity and reduced background. nih.gov |

Investigation of Chromatin Composition and Dynamics

Understanding the composition of chromatin and the dynamics of protein-DNA interactions is crucial for deciphering gene regulatory mechanisms. Biotin-TEG is utilized in advanced techniques like CUT&Tag (Cleavage Under Targets and Tagmentation) to profile these interactions with high resolution and sensitivity. nih.govyoutube.com In the CUT&Tag method, an antibody specific to a chromatin-associated protein of interest is used to recruit a protein A-Tn5 transposase fusion protein to specific genomic loci. The Tn5 transposase is pre-loaded with sequencing adapters.

A recent innovation, termed DiBioCUT&Tag, incorporates proximity labeling to investigate chromatin environments. In this method, a biotin ligase (such as miniTurbo) is recruited to a specific chromatin location. biorxiv.org The ligase then biotinylates nearby chromatin-associated proteins. Subsequently, an anti-biotin antibody is used in a CUT&Tag experiment to target these biotinylated regions. biorxiv.org This approach allows for the identification of proteins in the vicinity of a specific chromatin mark or factor. The use of Biotin-TEG in the initial biotinylation step is critical for the successful enrichment of these labeled chromatin complexes for downstream sequencing and analysis.

| Method | Principle | Application |

|---|---|---|

| CUT&Tag | Antibody-targeted Tn5 transposase for simultaneous cleavage and adapter ligation. youtube.com | High-resolution mapping of protein-DNA interactions. nih.gov |

| DiBioCUT&Tag | Dimerization-induced recruitment of a biotin ligase for proximity labeling of chromatin, followed by anti-biotin CUT&Tag. biorxiv.org | Profiling chromatin regions and transiently associated proteins. biorxiv.org |

Subcellular Localization Studies through Proximity Biotinylation

Proximity biotinylation with enzymes like APEX2 (engineered ascorbate peroxidase) and TurboID has become a cornerstone for defining the proteomes of specific subcellular compartments and organelles. frontiersin.orgnih.govresearchgate.net By fusing the labeling enzyme to a protein known to reside in a particular organelle (e.g., mitochondria, endoplasmic reticulum, or nucleus), researchers can biotinylate the proteins within that specific microenvironment. nih.gov

The addition of biotin-phenol (for APEX2) or biotin (for TurboID) initiates the labeling process in living cells. nih.gov The resulting biotin-tagged proteins are then captured using streptavidin affinity purification and identified by mass spectrometry. This provides a comprehensive catalog of the proteins that constitute a particular organelle or subcellular structure. frontiersin.orgnih.gov These studies have been instrumental in discovering novel organelle components and in understanding how protein composition within these compartments changes in response to cellular signals or disease states. The TEG spacer of Biotin-TEG aids in the efficient capture of these labeled proteins from complex cell lysates. idtdna.commetabion.com

Functional Probing of Biomolecular Conformations and Activities

Beyond mapping interactions and localizations, Biotin-TEG conjugates are valuable tools for investigating the functional states and conformational dynamics of biomolecules. These approaches often involve chemically modifying a protein in a state-dependent manner, with the biotin tag serving as a reporter for subsequent detection and analysis.

Probing Conformational Changes in Ion Channels

Ion channels are dynamic proteins that undergo significant conformational changes as they transition between open, closed, and inactivated states. nih.gov These movements, often referred to as gating, are fundamental to their function in cellular signaling. utexas.eduunivie.ac.at Differential biotinylation can be used to probe these conformational shifts. In this approach, the accessibility of specific amino acid residues (typically lysines) to a biotinylating agent, such as a Biotin-TEG derivative, is dependent on the conformational state of the channel. nih.gov

For example, a lysine residue that is buried within the protein structure in the closed state may become exposed to the solvent upon channel opening. nih.gov By treating the channels with a biotinylating reagent under conditions that favor either the open or closed state, researchers can label these state-specific accessible residues. Subsequent identification of the biotinylated sites by mass spectrometry can reveal which regions of the protein move during gating. nih.govuni-marburg.de This method has been applied to study the conformational changes in proteins like the human band 3 anion exchanger upon infection with the malaria parasite. nih.govresearchgate.net

Photoaffinity Labeling for Ligand-Receptor Interaction Studies

Photoaffinity labeling (PAL) is a powerful technique used to identify the direct binding partners of small molecules, peptides, or other ligands within a complex biological sample. youtube.comnih.gov In a typical PAL experiment, a ligand of interest is chemically modified to include three key components: its native binding motif, a photoreactive group (e.g., a benzophenone or aryl azide), and an affinity tag, often Biotin-TEG. nih.gov

The modified ligand is incubated with cells or a cell lysate, allowing it to bind to its target receptor. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with the receptor at or near the binding site. nih.gov This permanently links the ligand to its target. The Biotin-TEG tag then allows for the specific enrichment of the ligand-receptor complex from the lysate using streptavidin affinity chromatography. researchgate.netresearchgate.net The captured protein can then be identified by mass spectrometry, revealing the identity of the receptor. This approach is invaluable for drug target identification and for mapping the binding sites of novel therapeutic compounds. nih.gov

| Methodology | Biotin-TEG Role | Research Application |

|---|---|---|

| Differential Biotinylation | Covalent tag for state-specific accessible residues. | Mapping conformational changes in proteins like ion channels. nih.gov |

| Photoaffinity Labeling | Affinity handle for enrichment of cross-linked ligand-receptor complexes. nih.gov | Identification of drug targets and ligand binding sites. researchgate.net |

Advanced Methodological Considerations and Optimizations for Biotin Teg Use

Impact of Biotin-TEG Modification Position on Assay Performance

The covalent attachment site of the Biotin-TEG moiety to an oligonucleotide or other biomolecule can significantly influence the performance of an assay. The choice of modification position—5'-end, 3'-end, or an internal site—affects the accessibility of the biotin (B1667282) for binding to streptavidin or avidin (B1170675), which in turn can impact signal strength and steric hindrance. biosyn.comgenelink.com The triethylene glycol (TEG) spacer, consisting of 15 atoms, is designed to minimize steric hindrance between the biotin and the oligonucleotide, facilitating streptavidin binding. biosyn.comidtdna.comgeneri-biotech.com

The selection of the biotinylation position on an oligonucleotide is a critical parameter that can influence the outcome of various applications such as mobility shift assays, purification, and surface attachment. idtdna.comcreative-biolabs.com Biotin can be incorporated at the 5'-end, 3'-end, or internally within an oligonucleotide sequence. biosyn.comgenelink.comcreative-biolabs.com

5'-End Biotinylation: This is a common modification strategy where the Biotin-TEG is attached to the 5'-terminus of the oligonucleotide. genelink.com It is often used for applications where the 3'-end needs to be available for enzymatic reactions, such as DNA sequencing or PCR.

3'-End Biotinylation: In this configuration, the Biotin-TEG is attached to the 3'-terminus. This is advantageous when the 5'-end of the oligonucleotide needs to be free, for instance, for ligation reactions.

Internal Biotinylation: Internal biotinylation is achieved by incorporating a modified nucleotide, such as biotin-dT, within the oligonucleotide sequence. idtdna.comcreative-biolabs.com This allows for the placement of biotin at a specific internal location without disrupting the spacing of the nucleotides. idtdna.com This can be beneficial in applications where terminal labeling might interfere with the intended molecular interactions.

| Modification Position | Advantages | Common Applications | Considerations |

| 5'-End | Leaves the 3'-end available for enzymatic modifications. | Probes for affinity binding, PCR primers. | Potential for steric hindrance depending on the assay format. |

| 3'-End | Leaves the 5'-end available for enzymatic modifications. | Capture probes on solid supports, ligation assays. | Can prevent exonuclease degradation from the 3'-end. |

| Internal (e.g., Biotin-dT) | Allows for precise placement of biotin within the sequence. Does not disrupt nucleotide spacing. | Probes requiring specific internal labeling, complex structural studies. | May alter the hybridization characteristics of the oligonucleotide. |

Strategies for Signal Amplification in Biotin-TEG-Based Assays

Enhancing the signal in biotin-based assays is crucial for the detection of low-abundance targets. proteomeworkssystem.com The strong and specific interaction between biotin and streptavidin serves as a foundation for various signal amplification strategies. proteomeworkssystem.com

Incorporating multiple biotin molecules into a single probe or target can significantly increase the signal intensity. nih.gov This is because each biotin can bind to a streptavidin molecule, which can in turn be conjugated to a reporter enzyme or fluorophore. A study demonstrated that labeling cRNA with three biotins can increase the average signal intensity by up to 30%. nih.gov This approach, however, may also lead to an increase in background signal. nih.gov The attachment of multiple biotins can be achieved by sequentially adding biotin molecules, separated by spacers like TEG, to a donor nucleotide without significantly affecting ligation efficiency. nih.gov

| Number of Biotin Labels | Signal Enhancement | Key Findings | Reference |

| Single Biotin | Baseline | Standard method for biotin-based detection. | N/A |

| Multiple (e.g., three) Biotins | Up to 30% increase in signal intensity. | Enhances detection sensitivity, though may increase background. | nih.gov |

Dual biotin modifications involve the incorporation of two biotin groups, often at the 5'-end of an oligonucleotide, separated by a linker. genelink.combiosyn.com This construct leads to a higher binding affinity for streptavidin compared to a single biotin. genelink.com This enhanced affinity is particularly beneficial in applications that require robust attachment, such as immobilizing DNA on streptavidin-coated beads for use at elevated temperatures, for example, in PCR. genelink.combiosyn.com Dual biotin labeling is also utilized in techniques like Serial Analysis of Gene Expression (SAGE). genelink.comgenelink.com A study on dual biotin tags for single-stranded DNA production highlighted its efficiency, achieving a yield of around 75% in under an hour. rsc.org

| Construct | Key Advantage | Common Applications | Reference |

| Single Biotin | Standard affinity | General biotin-streptavidin applications. | idtdna.com |

| Dual Biotin | Increased binding affinity to streptavidin. | SAGE assays, immobilization on beads for high-temperature applications. | idtdna.comgenelink.combiosyn.com |

Considerations for Biotin Depletion and Reversible Biotinylation

The extremely strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes the elution of biotinylated molecules from streptavidin supports challenging, often requiring harsh denaturing conditions. idtdna.comthermofisher.com To address this, methods for reversible biotinylation have been developed. thermofisher.com

One approach involves using biotin analogs or cleavable linkers. For instance, Desthiobiotin-TEG, a sulfur-lacking analog of biotin, binds to streptavidin less tightly than standard biotin. creative-biolabs.com This allows for the displacement of the desthiobiotin-labeled molecule by adding free biotin, enabling the collection of the previously bound oligo. idtdna.com Another strategy employs a photocleavable (PC) spacer arm that can be cleaved upon exposure to UV light (300-350 nm), releasing the bound molecule. idtdna.comcreative-biolabs.com A key advantage of PC biotin is that upon cleavage, it leaves a free phosphate group on the DNA oligo, which can be used in subsequent enzymatic reactions like ligation. idtdna.comcreative-biolabs.com Reversible biotinylation can also be achieved using reagents like EZ-Link Sulfo-NHS-SS-Biotin, which contains a disulfide bond in the spacer arm that can be cleaved by reducing agents. nih.govnih.gov

| Reversible Biotinylation Method | Mechanism of Release | Downstream Compatibility |

| Desthiobiotin-TEG | Competitive displacement with free biotin. | Mild elution conditions preserve the integrity of the molecule. |

| Photocleavable (PC) Biotin | Cleavage of the spacer arm with UV light. | Leaves a 5'-phosphate group suitable for ligation. |

| Disulfide-containing Linkers (e.g., Sulfo-NHS-SS-Biotin) | Reduction of the disulfide bond. | Elution under reducing conditions. |

Integration of Biotin-TEG Conjugates with High-Throughput Screening Platforms

Biotin-TEG conjugates are well-suited for integration into high-throughput screening (HTS) platforms due to the robust and specific nature of the biotin-streptavidin interaction. This interaction can be exploited for the immobilization and detection of molecules in various HTS assay formats.

For example, the Retention Using Selective Hook (RUSH) system has been adapted for HTS to identify modulators of protein secretion. nih.gov In this system, a recombinant antibody with a streptavidin-binding peptide (SBP) is retained in the endoplasmic reticulum by a streptavidin "hook." The addition of biotin competes with the SBP, triggering the release and secretion of the antibody, which can be monitored in a high-throughput manner. nih.gov

Another HTS application is Drug-ID, a method that uses proximity biotinylation to identify drug-protein interactions within living cells. nih.gov A drug is conjugated to a biotin ligase, and upon binding to its target protein, the ligase biotinylates nearby proteins, which can then be identified by mass spectrometry. nih.gov The use of Biotin-TEG Azide (B81097) allows for the incorporation of biotin into biomolecules via click chemistry or Staudinger ligation, providing a versatile tool for creating probes for HTS applications. biosearchtech.com

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the biochemical interactions of Biotin-teg cep with cellular receptors?

- Methodological Answer : Begin by defining the hypothesis (e.g., "this compound binds to receptor X via biotin-streptavidin interactions"). Use controlled variables such as pH, temperature, and receptor concentration. Employ techniques like surface plasmon resonance (SPR) to quantify binding affinity. Ensure sample sizes are statistically robust (e.g., n ≥ 3 replicates) to minimize variability, and validate results using orthogonal methods like fluorescence anisotropy .

Q. What are the best practices for conducting a systematic literature review on this compound’s applications in molecular imaging?

- Methodological Answer : Use databases such as PubMed, Scopus, and Web of Science with Boolean search terms (e.g., "this compound AND molecular imaging"). Exclude non-peer-reviewed sources (e.g., patents, conference abstracts). Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine research questions and assess study relevance. Document search strategies in a PRISMA flowchart to ensure transparency .

Q. How can researchers validate the purity and stability of synthesized this compound compounds?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>95%). For stability, conduct accelerated degradation studies under varied conditions (e.g., light, heat) and analyze via mass spectrometry (MS) to identify breakdown products. Include negative controls (e.g., unmodified biotin) to isolate degradation pathways specific to this compound .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity across studies be resolved?

- Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., cell line differences, assay protocols). Replicate experiments using standardized conditions (e.g., MTT vs. ATP-based viability assays). Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability. Cross-reference raw data from public repositories (e.g., Figshare) to assess reproducibility .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced target specificity?

- Methodological Answer : Use computational docking simulations (e.g., AutoDock Vina) to predict binding interactions before synthesis. Employ click chemistry for modular derivatization, ensuring reaction efficiency via NMR and FT-IR validation. Compare specificity using competitive binding assays with structurally analogous receptors .

Q. How should researchers address ethical concerns when studying this compound in preclinical models?

- Methodological Answer : Follow institutional guidelines for animal welfare (e.g., 3Rs principles: Replacement, Reduction, Refinement). Submit protocols to ethics committees with detailed justification of sample sizes and humane endpoints. Disclose conflicts of interest (e.g., funding sources) and adhere to ARRIVE guidelines for reporting .

Q. What methods ensure robust data interpretation in studies exploring this compound’s role in multi-omics pathways?

- Methodological Answer : Integrate transcriptomic, proteomic, and metabolomic datasets using bioinformatics tools (e.g., STRING, KEGG). Apply false discovery rate (FDR) corrections to multi-test analyses. Validate findings with siRNA knockdowns or CRISPR-Cas9 edits of predicted targets. Use pathway enrichment analysis to prioritize biologically relevant interactions .

Methodological Frameworks

- For Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- For Data Validation : Follow COSMIN guidelines for methodological quality assessment, emphasizing reliability (e.g., intraclass correlation coefficients) and measurement error analysis .

- For Academic Writing : Structure manuscripts using the IMRaD (Introduction, Methods, Results, Discussion) format, with supplementary materials for raw datasets and code .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.